3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate
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Overview
Description
3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique molecular structure, which includes a benzothiazole ring fused to a chromen-2-one system, and a methanesulfonate group attached to the chromen-7-yl position. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity , suggesting that they may affect the biochemical pathways related to the growth and proliferation of M. tuberculosis.
Result of Action
tuberculosis , suggesting that they may induce cellular changes that inhibit the proliferation of this bacterium.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone to form the chromen-2-one system. Subsequent steps may include oxidation, cyclization, and sulfonation reactions to introduce the methanesulfonate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis or ultrasonic irradiation can also be employed to enhance reaction rates and improve product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methanesulfonate (CH3SO3Na).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate is studied for its potential biological activities. It has shown promise as an antioxidant, anti-inflammatory, and antimicrobial agent.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It has been investigated for its antitumor, antiviral, and anticonvulsant properties. Its ability to modulate various biological pathways makes it a candidate for drug development.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Comparison with Similar Compounds
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives: These compounds are structurally similar and have been studied for their antitumor activities.
Thiazole derivatives: These compounds share the thiazole ring and exhibit diverse biological activities, including antioxidant, analgesic, and antimicrobial properties.
Uniqueness: 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate stands out due to its unique combination of functional groups and its ability to modulate multiple biological pathways. This versatility makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5S2/c1-25(20,21)23-11-7-6-10-8-12(17(19)22-14(10)9-11)16-18-13-4-2-3-5-15(13)24-16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUWIUUHNZAXLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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